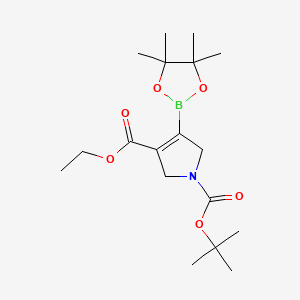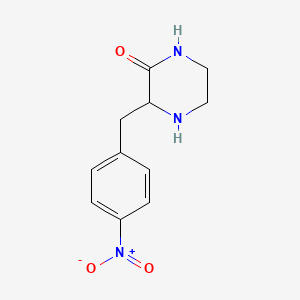
Undecylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups this compound, specifically, has an undecyl group (a chain of eleven carbon atoms) attached to the boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecylboronic acid typically involves the reaction of an alkyl halide with a boronic ester. One common method is the hydroboration of an alkene followed by oxidation. For example, undecene can be hydroborated using diborane (B2H6) to form the corresponding trialkylborane, which is then oxidized to yield this compound.
Another method involves the direct borylation of an alkyl halide using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. This reaction proceeds under mild conditions and provides a straightforward route to this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic borylation reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Undecylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction of this compound can yield the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Undecane.
Substitution: Biaryl or alkenyl compounds, depending on the halide used in the coupling reaction.
Wissenschaftliche Forschungsanwendungen
Undecylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Boronic acids, including this compound, are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-oxygen bonds.
Wirkmechanismus
The mechanism of action of undecylboronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the boronic acid group can bind to specific biomolecules, leading to a detectable signal. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of an undecyl group.
Methylboronic acid: Contains a methyl group instead of an undecyl group.
Vinylboronic acid: Contains a vinyl group instead of an undecyl group.
Uniqueness
Undecylboronic acid is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain or aromatic boronic acids. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of materials and in certain biological contexts.
Eigenschaften
Molekularformel |
C11H25BO2 |
|---|---|
Molekulargewicht |
200.13 g/mol |
IUPAC-Name |
undecylboronic acid |
InChI |
InChI=1S/C11H25BO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h13-14H,2-11H2,1H3 |
InChI-Schlüssel |
YJTMGAYLJMJZIF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
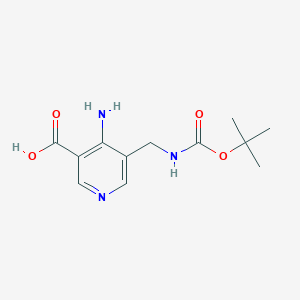
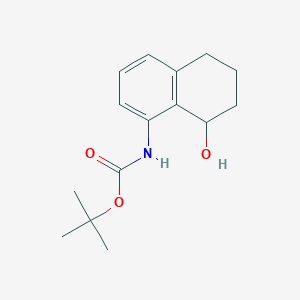
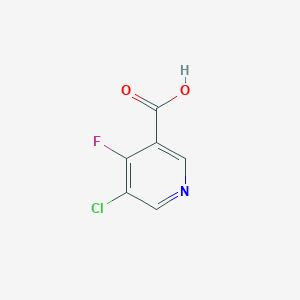



![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
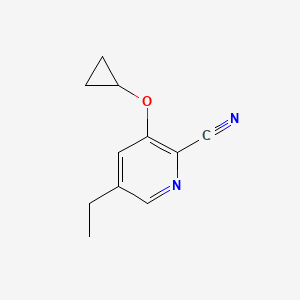
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
